REACTION_CXSMILES
|
C[N:2]([CH3:19])[CH:3]=[CH:4][C:5](=O)[C:6]([CH3:17])([C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)[CH3:7].Cl.C(N)=[NH:22].CC[O-].[Na+]>O.CCOC(C)=O>[CH3:17][C:6]([C:5]1[CH:4]=[CH:3][N:2]=[CH:19][N:22]=1)([C:8]1[CH:9]=[CH:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=1)[CH3:7] |f:1.2,3.4|
|
Name
|
1-dimethylamino-4-methyl-4-(4-nitro-phenyl)-pent-1-en-3-one
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(C(C)(C1=CC=C(C=C1)[N+](=O)[O-])C)=O)C
|
Name
|
|
Quantity
|
0.305 g
|
Type
|
reactant
|
Smiles
|
Cl.C(=N)N
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
the residue was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C1=NC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |